Product packaging for Tert-butyl (6-fluoropyridin-3-yl)carbamate(Cat. No.:CAS No. 171178-41-9)

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Cat. No.: B070831
CAS No.: 171178-41-9
M. Wt: 212.22 g/mol
InChI Key: FXGNEIOGSGKPFL-UHFFFAOYSA-N
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Description

Tert-butyl (6-fluoropyridin-3-yl)carbamate (CAS 872573-93-6) is a high-value, Boc-protected amine intermediate extensively utilized in medicinal chemistry and pharmaceutical research. This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) group provides a robust protective moiety for the pyridinyl amine, allowing for selective manipulation of other functional groups during multi-step synthetic sequences. The fluorine atom at the 6-position of the pyridine ring is a key structural feature, often employed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, and to explore structure-activity relationships (SAR) in drug discovery projects. Its primary research value lies in its application as a precursor for the generation of 3-amino-6-fluoropyridine, a common pharmacophore found in inhibitors targeting various kinases and other biologically relevant enzymes. Researchers leverage this carbamate for the efficient synthesis of compound libraries aimed at screening for novel therapeutic agents in oncology, neuroscience, and inflammatory diseases. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your most demanding synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2O2 B070831 Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS No. 171178-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-fluoropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNEIOGSGKPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452602
Record name tert-Butyl (6-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-41-9
Record name tert-Butyl (6-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 6 Fluoropyridin 3 Yl Carbamate and Analogous Structures

Strategies for Carbamate (B1207046) Moiety Formation

The formation of the carbamate linkage is a cornerstone of modern organic synthesis. The following sections detail several advanced strategies for achieving this transformation, moving away from hazardous reagents like phosgene towards more sustainable and efficient methods.

Phosgene-Free Approaches to Carbamate Synthesis

The toxicity of phosgene has driven the development of alternative, safer methods for carbamate synthesis. These approaches often utilize more benign reagents and offer milder reaction conditions.

Carbon dioxide (CO2) presents an attractive alternative to phosgene as a C1 source for carbamate synthesis due to its abundance, low cost, and non-toxic nature. google.comchemistryviews.org The direct synthesis of carbamates from amines, CO2, and various reagents has been an area of active research. researchgate.net A general approach involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then trapped by an electrophile. organic-chemistry.org For the synthesis of aryl carbamates, this can be achieved through a three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. organic-chemistry.org

Recent advancements have focused on developing catalytic systems that can operate under mild conditions. chemistryviews.org For instance, the use of a polymer-supported base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), allows for the synthesis of various carbamates at room temperature and atmospheric pressure of CO2. chemistryviews.org This heterogeneous catalyst can be recovered and reused, adding to the sustainability of the process. chemistryviews.org While direct examples for the synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate using CO2 are not prevalent in the literature, the general applicability of these methods to aromatic amines suggests their potential for adaptation to heteroaromatic amines like 6-fluoropyridin-3-amine.

Table 1: Examples of Phosgene-Free Carbamate Synthesis Using Carbon Dioxide

Amine Substrate Electrophile/Reagent Catalyst/Base Product Yield (%) Reference
Aniline nBu2Sn(OMe)2 - Methyl N-phenylcarbamate 80 researchgate.net
Aniline Ti(OMe)4 - Methyl N-phenylcarbamate 85 researchgate.net
Various amines Alkyl halides PS-DBU Corresponding carbamates Moderate to good chemistryviews.org

Activated mixed carbonates serve as excellent reagents for the alkoxycarbonylation of amines under mild conditions. nih.gov Di(2-pyridyl) carbonate (DPC) is a stable, crystalline solid that can be readily prepared from 2-hydroxypyridine and triphosgene. nih.govnih.gov This reagent reacts with a variety of alcohols, including sterically hindered ones, to form a corresponding mixed carbonate. nih.gov This mixed carbonate then efficiently transfers the alkoxycarbonyl group to an amine, yielding the desired carbamate in high yields. nih.govnih.gov

The utility of DPC has been demonstrated in the synthesis of a wide range of functionalized carbamates. nih.govpharmaffiliates.com The reaction proceeds smoothly and overcomes many of the limitations associated with other methods, such as the need for specialized reagents or harsh conditions. nih.gov This methodology is particularly well-suited for the synthesis of complex and biologically active molecules. nih.gov

Table 2: Synthesis of Carbamates using Di(2-Pyridyl) Carbonate (DPC)

Alcohol Amine Product Yield (%) Reference
(+)-Menthol Benzylamine Benzyl (+)-menthylcarbamate 92 nih.gov
t-Butanol Aniline t-Butyl phenylcarbamate 85 nih.gov

A recent and highly efficient method for the direct synthesis of carbamates involves the use of tert-butoxycarbonyl (Boc)-protected amines as starting materials. nih.gov This approach is particularly advantageous as Boc-protected amines are common and readily available intermediates in organic synthesis. nih.gov A novel strategy employs lithium tert-butoxide (t-BuOLi) as the sole base to facilitate the conversion of Boc-protected amines into various carbamates, thiocarbamates, and ureas. nih.gov

This methodology is environmentally benign as it avoids the use of toxic reagents and metal catalysts. nih.gov The reaction is believed to proceed through the formation of an isocyanate intermediate, which is then trapped by a nucleophile (an alcohol, thiol, or amine). nih.govresearchgate.net The process has been shown to be scalable to the gram level, highlighting its potential for practical applications. researchgate.net The reaction conditions are generally mild, and high yields have been achieved across a diverse range of substrates. nih.gov

Table 3: Direct Synthesis of Carbamates from Boc-Protected Amines using t-BuOLi

Boc-Protected Amine Nucleophile Product Yield (%) Reference
N-Boc aniline n-Butanol n-Butyl phenylcarbamate 95 nih.gov
N-Boc-4-fluoroaniline Ethanol Ethyl (4-fluorophenyl)carbamate 92 nih.gov

Rearrangement-Based Methodologies

Rearrangement reactions provide a powerful tool for the synthesis of amines and their derivatives, including carbamates. The Hofmann rearrangement, in particular, has been adapted for the efficient production of carbamates.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistwizards.com The reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles. wikipedia.org When the reaction is performed in the presence of an alcohol, the isocyanate intermediate is trapped to form a stable carbamate. wikipedia.org

Several modifications to the classical Hofmann rearrangement conditions (typically bromine and sodium hydroxide) have been developed to improve yields and substrate scope. acs.org For instance, reagents such as N-bromosuccinimide (NBS), lead tetraacetate, and hypervalent iodine reagents like phenyliodoso acetate [PhI(OAc)2] have been successfully employed. wikipedia.orgnih.gov The use of these alternative reagents often allows for milder reaction conditions and tolerance of a wider range of functional groups. acs.org For example, the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide) can be used to synthesize 3-aminopyridine, demonstrating the applicability of this reaction to pyridinyl systems. chemistwizards.com Trapping the intermediate isocyanate with tert-butanol would be expected to yield the corresponding tert-butyl carbamate.

Table 4: Carbamate Synthesis via Hofmann Rearrangement Variants | Amide Substrate | Reagent | Nucleophile | Product | Yield (%) | Reference | |---|---|---|---|---| | Various α,β-unsaturated amides | NBS | Methanol | Corresponding methyl carbamates | ~70 | wikipedia.org | | Carboxamides | PhI(OAc)2 | Methanol | Corresponding methyl carbamates | Excellent | nih.gov | | Aromatic and aliphatic amides | N-bromoacetamide/LiOH or LiOMe | Methanol/Benzyl alcohol | Methyl and benzyl carbamates | High | organic-chemistry.org |

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile and widely used method for the synthesis of carbamates from carboxylic acids. wikipedia.orgrsc.org This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol, such as tert-butanol, to yield the corresponding carbamate. wikipedia.orgorganic-chemistry.org A significant advantage of this rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating carbon center. nih.gov

The process typically involves the conversion of a carboxylic acid to an acyl azide intermediate. organic-chemistry.org This intermediate then undergoes a concerted rearrangement to form an isocyanate, which can be trapped by nucleophiles like alcohols to form carbamates. organic-chemistry.orgorgsyn.org Diphenylphosphoryl azide (DPPA) is a common reagent used for the direct conversion of carboxylic acids into carbamates in a one-pot process, avoiding the isolation of the potentially unstable acyl azide intermediate. orgsyn.org

Recent advancements have led to milder and more efficient one-pot procedures. For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide can generate the acyl azide intermediate, which then undergoes the Curtius rearrangement. researchgate.net The subsequent trapping of the isocyanate with tert-butanol yields the desired tert-butyl carbamate. researchgate.net This method has been successfully applied to a variety of substrates, including those that provide access to protected amino acids. researchgate.net

Table 1: Reagents and Conditions for Curtius Rearrangement

Carboxylic Acid DerivativeReagent for Acyl Azide FormationTrapping NucleophileProductReference
Aliphatic Carboxylic AcidDiphenylphosphoryl azide (DPPA)tert-ButanolN-tert-Butyl carbamate orgsyn.org
Aromatic Carboxylic AcidDi-tert-butyl dicarbonate, Sodium azidetert-ButanolN-tert-Butyl carbamate researchgate.net
α-CyanoesterHydrazine, Nitrous acidEthanolEthyl carbamate wikipedia.org

Chemoenzymatic Synthetic Routes for Chiral Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to produce chiral molecules with high enantiomeric purity. mdpi.com Enzymes, particularly lipases and acylases, are well-suited for kinetic resolutions, where one enantiomer of a racemic mixture is preferentially transformed, allowing for the separation of enantiomers. nih.gov This approach is valuable for producing chiral pharmaceutical intermediates. pharmasalmanac.com

Recent developments have focused on exploiting the promiscuous aminolysis activity of esterases for carbamate synthesis. For example, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been used for the synthesis of carbamates from various amines and carbonates in water, achieving high yields. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Transition Metal-Catalyzed Carbamate Synthesis (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. nih.gov These methods often involve the coupling of an aryl halide or triflate with a carbamate nucleophile. Tert-butyl carbamate is a commonly used reagent in these reactions. sigmaaldrich.comwikipedia.org

One notable advancement is the development of room-temperature palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate. nih.govacs.org This process utilizes a combination of a palladium catalyst, such as Pd2(dba)3·CHCl3, and a monodentate ligand, like tert-butyl X-Phos, with sodium tert-butoxide as the base. nih.govacs.org The use of cesium carbonate as a base in 1,4-dioxane has also been shown to be effective for the amidation of halogenated aromatics and heteroaromatics with tert-butyl carbamate, particularly with bromoaryls. wikipedia.org

The scope of these reactions has been extended to include the synthesis of a wide range of N-Boc-protected anilines from aryl bromides. nih.gov While primary and secondary alcohols can be used to form carbamates, the synthesis of tert-butyl carbamates often requires using tert-butanol as the solvent to achieve good yields due to the lower reactivity of isocyanates towards tertiary alcohols. nih.gov

Table 2: Conditions for Palladium-Catalyzed Carbamate Synthesis

Aryl Halide/TriflateCarbamate SourceCatalyst/LigandBaseSolventTemperatureYieldReference
Aryl Bromidetert-Butyl carbamatePd2(dba)3·CHCl3 / tert-butyl X-PhosNaOtBuTolueneRoom Temp43-83% nih.govacs.org
Aryl Chloride/TriflateSodium Cyanate, AlcoholPd2(dba)3 / L1NEt3Toluene90 °CHigh nih.gov
Halogenated (Hetero)aromaticstert-Butyl carbamatePd(OAc)2 / XPhosCs2CO31,4-Dioxane100 °C>90% wikipedia.org

Green Chemistry and Sustainable Protocols for Carbamate Formation

Green chemistry principles are increasingly being applied to the synthesis of carbamates to reduce the use of hazardous reagents and minimize environmental impact. A key focus is the replacement of toxic phosgene and its derivatives with more benign carbonyl sources like carbon dioxide (CO2) or urea. rsc.orgnih.gov

The direct synthesis of carbamates from CO2, amines, and alcohols offers a halogen-free and atom-economical route. rsc.orgresearchgate.net Basic catalysts can facilitate this conversion under mild conditions. rsc.org Another sustainable approach involves the use of urea as a carbonyl source in the presence of a heterogeneous catalyst, such as TiO2–Cr2O3/SiO2, to produce N-substituted carbamates in high yields. rsc.org This catalyst has the advantage of being reusable. rsc.org

Continuous flow processes for carbamate synthesis from CO2 and amines are also being developed. These methods can significantly reduce reaction times and allow for precise control over the introduction of gaseous reactants. nih.gov

Strategies for Fluoropyridine Moiety Introduction and Functionalization

The introduction of fluorine into a pyridine (B92270) ring is a critical step in the synthesis of many pharmaceuticals. Several strategies have been developed to achieve this, often involving nucleophilic aromatic substitution or the manipulation of pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a common method for introducing a fluorine atom onto a pyridine ring by displacing a leaving group, such as a halogen or a nitro group, with a fluoride (B91410) anion. nih.govscispace.com The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of electron-withdrawing groups. uci.edu Generally, 2- and 4-halopyridines are more reactive towards SNAr than 3-halopyridines. acs.org

The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity of fluoropyridines in subsequent SNAr reactions. acs.orgnih.gov The nitro group is a particularly good leaving group in nucleophilic aromatic substitutions on pyridine rings. nih.govscispace.comresearchgate.net For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion to yield the corresponding 3-fluoropyridine (B146971) derivative. nih.govscispace.com

The regioselectivity of SNAr on dihalopyrimidines can be sensitive to the presence of other substituents on the ring. wuxiapptec.com While 2,4-dichloropyrimidines typically undergo substitution at the C-4 position, electron-donating groups at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com

Synthesis from Pyridine N-Oxides and Pyridinium Salts

Pyridine N-oxides are versatile starting materials for the synthesis of fluoropyridines. acs.orgacs.org They can be converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgacs.org These stable intermediates can then be treated with a fluoride source to produce 2-fluoropyridines. acs.orgsnmjournals.org This method is compatible with a broad range of functional groups and has been applied to the synthesis of PET imaging agents. acs.orgacs.org

Direct fluorination of pyridine N-oxides offers a novel route to meta-fluorinated pyridines. rsc.orgnih.gov For example, the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. rsc.orgnih.gov

N-Fluoropyridinium salts have also been developed as highly selective fluorinating agents for a variety of nucleophilic substrates. acs.orgnih.gov Additionally, pyridinium salts derived from anilines represent a new class of precursors for nucleophilic aromatic substitution reactions with fluoride, enabling the synthesis of a diverse range of heteroaryl fluorides. nih.gov

Advanced C-H Functionalization Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. For pyridine systems, the inherent electronic properties—specifically the electron-deficient nature of the ring—dictate the reactivity and regioselectivity of these transformations.

The pyridine moiety is a crucial structural component in numerous pharmaceuticals. While ortho- and para-functionalization of pyridines are relatively established, achieving meta-selective C-H functionalization remains a significant challenge due to the intrinsic electronic properties of the pyridine ring. nih.govnih.gov The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming nucleophiles or radicals primarily to the ortho and para positions. Overcoming this inherent reactivity has led to the development of several innovative strategies.

The table below summarizes key strategies for meta-selective C-H functionalization of pyridines.

StrategyDescriptionAdvantagesLimitations
Temporary Dearomatization The pyridine ring is temporarily dearomatized to reverse its electronic properties, making the meta-position nucleophilic. This is followed by reaction with an electrophile and subsequent rearomatization. nih.govsnnu.edu.cnGuarantees exclusive meta-selectivity. snnu.edu.cnCan involve unstable intermediates and additional synthetic steps, potentially lowering overall yield. snnu.edu.cn
Directing Groups A functional group is installed on the pyridine ring that directs metalation or functionalization to the meta-position.Offers expedient access to densely functionalized pyridines. snnu.edu.cnRequires installation and removal of the directing group, which can be inefficient. snnu.edu.cn
Ligand-Controlled Catalysis Transition metal catalysts with specifically designed ligands are used to favor functionalization at the meta-position.Avoids the need for pre-functionalization with directing groups.Development of suitable catalyst/ligand systems can be challenging.

Directed Ortho Metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a wide variety of substituents. baranlab.orgnih.gov

The aryl O-carbamate group is recognized as one of the most effective DMGs in this chemistry. nih.govacs.org While this compound is an N-carbamate, the principles of DoM are highly relevant to analogous structures and substituted pyridines in general. For instance, O-pyridyl carbamates have been extensively used to direct metalation to the positions adjacent to the carbamate-bearing oxygen. acs.org

The general mechanism for DoM involves the coordination of the organolithium base to the heteroatom of the DMG. This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of a thermodynamically stable ortho-lithiated species. baranlab.orgnih.gov The strength of common DMGs in directing metalation has been ranked, with groups like -OCONEt₂ being particularly potent. baranlab.org

In the context of pyridine chemistry, DoM is especially valuable. Direct lithiation of pyridine itself can be complicated by the nucleophilic addition of the organolithium reagent to the ring. baranlab.org The use of a DMG like a carbamate can control the regioselectivity of the deprotonation. For example, the deprotonation of an O-3-pyridyl carbamate can be achieved, leading to functionalization at the C2 or C4 positions. acs.org Furthermore, DoM strategies can be combined with other transformations, such as the "halogen dance," a base-induced migration of a halogen atom, to create complex substitution patterns on the pyridine ring. thieme-connect.com

Key AspectDescription
Directing Metalation Group (DMG) A functional group that directs deprotonation to the adjacent ortho-position. The O-carbamate is a powerful DMG. nih.govacs.org
Base Typically a strong organolithium base such as n-BuLi, sec-BuLi, or t-BuLi. baranlab.org
Mechanism Coordination of the base to the DMG, followed by deprotonation of the ortho-proton to form a stabilized organolithium intermediate. nih.gov
Application to Pyridines Allows for regioselective functionalization, overcoming issues of competitive nucleophilic addition. baranlab.orgacs.org

In the pursuit of more sustainable and efficient synthetic methods, metal-free reactions have garnered significant attention. For the synthesis of highly functionalized pyridines, metal-free cascade processes offer an elegant approach, allowing for the construction of complex molecules from simple starting materials in a single operation.

One such process is a formal [5+1] cyclization for the synthesis of highly functionalized pyridines. acs.orgnih.gov This method utilizes readily available tert-butanesulfinamide, aldehydes, and 1,3-dioxinones to construct the pyridine ring. acs.org The reaction proceeds through a tandem sequence involving a Pummerer-type rearrangement, an aza-Prins cyclization, and a final elimination-induced aromatization. acs.orgnih.gov This cascade process is notable for its mild reaction conditions and the high yields of the resulting pyridine products. acs.org

Mechanistic studies have shown that a sulfenimine intermediate is involved in this cascade process. acs.org The synthetic utility of this method is demonstrated by its application to a variety of benzaldehyde derivatives, as well as substrates containing other aromatic heterocycles. acs.org This approach highlights the potential of cascade reactions to rapidly build molecular complexity without the need for transition metal catalysts. Other metal-free methods for pyridine synthesis include redox-neutral [3+3] type condensations and reactions triggered by combinations like iodine and triethylamine (B128534). organic-chemistry.org

Reaction TypeKey TransformationsStarting MaterialsKey Features
Formal [5+1] Cyclization Pummerer-type rearrangement, aza-Prins cyclization, elimination-induced aromatization. acs.orgnih.govtert-butanesulfinamide, aldehydes, 1,3-dioxinones. acs.orgMetal-free, mild conditions, good yields, cascade process. acs.org
Redox-Neutral [3+3] Condensation Michael addition, aldol-type condensation, oxidative aromatization. organic-chemistry.orgO-acetyl ketoximes and α,β-unsaturated aldehydes/ketones. organic-chemistry.orgMetal-free, environmentally friendly reagents. organic-chemistry.org

Stereoselective and Chiral Synthesis Considerations for Fluorinated Pyridine Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. When combined with a pyridine scaffold, this can lead to compounds with unique characteristics. The synthesis of chiral, fluorinated pyridine derivatives requires precise control over stereochemistry, a challenge that is actively being addressed through various asymmetric synthetic methodologies.

Asymmetric electrophilic fluorination, catalyzed by transition metals or chiral organocatalysts, is a primary method for producing chiral alkyl fluorinated compounds. mdpi.com However, synthesizing molecules with multiple contiguous stereocenters, including a C-F stereocenter, remains a complex task. mdpi.com

One effective strategy is the asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles. mdpi.com This approach can efficiently generate chiral molecules with two or more vicinal stereogenic centers. For example, α-pyridine-α-fluoro esters are valuable synthons in this context, although their reduced nucleophilicity can pose challenges. mdpi.com Another powerful method is the catalytic asymmetric Mannich reaction of fluorinated nucleophiles, which provides an efficient route to valuable fluorinated amino compounds. mdpi.com

Rhodium(III)-catalyzed C-H functionalization has also been developed for the one-step preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its operational simplicity and its ability to couple terminal alkynes with high regioselectivity, providing a single isomer of the 3-fluoropyridine product. nih.gov

The development of stereoselective methods is crucial for accessing enantiomerically pure fluorinated pyridine derivatives. The choice of catalyst, ligand, and reaction conditions are all critical factors in controlling the stereochemical outcome of these transformations.

Asymmetric StrategyDescriptionApplication
Asymmetric Allylic Alkylation Transition metal-catalyzed reaction of a prochiral fluorine-containing nucleophile with an allylic electrophile. mdpi.comSynthesis of chiral molecules with multiple contiguous stereocenters. mdpi.com
Asymmetric Mannich Reaction Organocatalytic or metal-catalyzed addition of a fluorinated nucleophile to an imine. mdpi.comEfficient synthesis of pharmaceutically relevant fluorinated amino compounds. mdpi.com
Rh(III)-Catalyzed C-H Functionalization Coupling of α-fluoro-α,β-unsaturated oximes with alkynes. nih.govOne-step synthesis of multi-substituted 3-fluoropyridines with high regioselectivity. nih.gov

Protective Group Strategies for Amine Functionalities (e.g., Boc Protection and Deprotection)

In the synthesis of complex molecules like this compound, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. mychemblog.com The amine group, being both nucleophilic and basic, frequently requires protection. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under specific acidic conditions. chemistrysteps.comnih.gov

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comorganic-chemistry.org The reaction can be performed under various conditions, often in the presence of a base such as triethylamine, sodium hydroxide, or 4-(dimethylamino)pyridine (DMAP). mychemblog.comfishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate. masterorganicchemistry.com The choice of solvent and base can be tailored to the specific substrate, including unreactive amines on electron-deficient pyridine rings. snmjournals.org

Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions. total-synthesis.comfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. chemistrysteps.comfishersci.co.uk The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. chemistrysteps.comtotal-synthesis.com The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.com This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is a significant advantage in multi-step synthesis. total-synthesis.com

The strategic use of the Boc protecting group allows for the selective modification of other parts of a molecule while the amine functionality is masked, playing a crucial role in the synthesis of complex pyridine derivatives.

ProcessReagents and ConditionsMechanismOrthogonality
Protection Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., TEA, DMAP, NaOH) in a suitable solvent (e.g., DCM, THF). mychemblog.comfishersci.co.ukNucleophilic attack of the amine on Boc₂O to form the carbamate. masterorganicchemistry.com-
Deprotection Strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)). total-synthesis.comfishersci.co.ukAcid-catalyzed elimination to form a tert-butyl cation, CO₂, and the free amine. total-synthesis.commasterorganicchemistry.comStable to basic conditions and hydrogenolysis, orthogonal to Fmoc and Cbz groups. total-synthesis.com

Chemical Reactivity and Derivatization of Tert Butyl 6 Fluoropyridin 3 Yl Carbamate

Transformations Involving the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In the context of tert-butyl (6-fluoropyridin-3-yl)carbamate, this group can be either removed to liberate the free amine or transformed into other important functional groups.

Conversion to Ureas and Thiocarbamates

While direct conversion of the Boc-carbamate to a urea or thiocarbamate is not the most common transformation, the deprotection of the Boc group provides the free 5-amino-2-fluoropyridine (B167992), which is a key intermediate for the synthesis of ureas and thioureas. The resulting amine can readily react with isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives. This two-step sequence is a robust and frequently employed method for accessing these important classes of compounds. organic-chemistry.org

A more direct, one-pot approach for the conversion of Boc-protected amines to carbamates, thiocarbamates, and ureas has been developed using lithium tert-butoxide as a base. nih.gov This method proceeds through an isocyanate intermediate and avoids the need for hazardous reagents. nih.gov Although not specifically demonstrated on this compound, this methodology offers a potential pathway for its direct conversion. nih.gov

Table 1: Synthesis of Ureas and Thiocarbamates from Boc-Protected Amines

Starting Material Reagents and Conditions Product Notes

Hydrolysis and Decarboxylation Pathways

The hydrolysis and subsequent decarboxylation of the tert-butyl carbamate group is a standard deprotection strategy to yield the corresponding amine. This transformation is typically achieved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2) or hydrochloric acid (HCl) in an organic solvent are commonly employed. The reaction proceeds through the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine, 5-amino-2-fluoropyridine.

The selective deprotection of the Boc group in the presence of other sensitive functional groups is a key advantage of this protecting group strategy. Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity. organic-chemistry.org

Functionalization of the Pyridine (B92270) Ring

The fluoropyridine core of this compound offers several avenues for functionalization, allowing for the introduction of a wide range of substituents. The fluorine atom and the pyridine nitrogen influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Fluoropyridine Core

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq The presence of the electron-withdrawing fluorine atom further deactivates the ring. Electrophilic substitution, if it occurs, is predicted to take place at the positions meta to the nitrogen atom. However, forcing conditions are often required, and the yields can be low. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles. Research has shown that fluoropyridines can undergo substitution reactions under milder conditions than previously thought, tolerating a wide range of functional groups, including tert-butyl carbamates. nih.gov This allows for the introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles at the 6-position of the pyridine ring.

Table 2: Reactivity of the Fluoropyridine Core

Reaction Type Reactivity Preferred Position of Attack Notes
Electrophilic Aromatic Substitution Low Meta to Nitrogen The pyridine ring is electron-deficient. wikipedia.orguoanbar.edu.iq
Nucleophilic Aromatic Substitution High Position of the Fluorine Atom (C6) The fluorine atom is a good leaving group. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, other transition metal-catalyzed)

The carbon-fluorine bond of this compound can participate in transition metal-catalyzed cross-coupling reactions, although it is generally less reactive than the corresponding chlorides, bromides, or iodides. However, with the development of specialized catalyst systems, C-F bond activation for cross-coupling has become more feasible.

More commonly, the analogous bromo or chloro derivatives of the title compound are used in cross-coupling reactions. For instance, tert-butyl (6-bromopyridin-3-yl)carbamate and tert-butyl (6-chloropyridin-3-yl)carbamate are readily available starting materials for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridine ring. Nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl carbamates have also been reported, providing a method to form biaryl compounds. nih.gov

Selective Functionalization of Pyridine-Activated Amines

The amino group on the pyridine ring, once deprotected, can direct further functionalization. The lone pair of electrons on the nitrogen atom can influence the reactivity of the ring and can also be a site for derivatization. While direct C-H functionalization of pyridines can be challenging, various strategies have been developed to achieve regioselective substitution. nih.govnih.gov These methods often involve the use of directing groups or the temporary dearomatization of the pyridine ring. nih.govnih.gov

Furthermore, the amine itself can be functionalized through various reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide array of functional groups. The interplay between the reactivity of the deprotected amine and the fluorinated pyridine ring allows for a diverse range of synthetic transformations.

Carbon-Sulfur Bond Formation Methodologies on Pyridine

The formation of a carbon-sulfur bond on the pyridine ring of this compound is principally achieved through nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom at the C-6 position is activated towards displacement by nucleophiles. This activation is due to the electron-withdrawing effect of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

Sulfur nucleophiles, such as thiols (R-SH) or their corresponding thiolates (R-S⁻), are highly effective for this transformation. chemrxiv.orgnih.gov The reaction typically proceeds by treating the fluoropyridine substrate with a suitable thiol in the presence of a base. The base serves to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then attacks the electron-deficient C-6 position of the pyridine ring, displacing the fluoride (B91410) ion.

The choice of base and solvent is crucial for the success of the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines. nih.gov Polar aprotic solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) are often employed to facilitate the reaction, which can typically be conducted at room temperature or with moderate heating. nih.gov This methodology provides a direct and efficient route to a variety of 6-thio-substituted pyridin-3-amine derivatives, which are valuable precursors in medicinal chemistry. The general reactivity trend of heteroaryl halides is highly dependent on the electronic nature of the heteroarenes. nih.gov

Table 1: Representative Conditions for Carbon-Sulfur Bond Formation via SNAr

Sulfur Nucleophile Base Solvent Typical Temperature
Aliphatic Thiols (e.g., Ethanethiol) K₂CO₃ DMAc, DMF Room Temp. to 100 °C
Aromatic Thiols (e.g., Thiophenol) K₂CO₃ DMAc, DMF Room Temp. to 100 °C

Reactivity of the Tert-butyl Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. mdpi.com The primary reactivity of the tert-butyl carbamate moiety in this compound is its cleavage to unmask the parent amine.

This deprotection is an acid-catalyzed process. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a Brønsted acid. mdpi.com This initial step weakens the adjacent carbon-oxygen bond, leading to the departure of the stable tert-butyl carbocation. The resulting carbamic acid is unstable and readily undergoes decarboxylation (loss of carbon dioxide) to afford the free amine as an ammonium salt. A final basic workup can then be performed to liberate the neutral amine. mdpi.com

A variety of acidic reagents can be employed for Boc deprotection, with the choice depending on the presence of other acid-sensitive functional groups in the molecule. nih.gov Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM), is a common and highly effective reagent for this purpose. mdpi.com Other options include solutions of hydrogen chloride (HCl) in solvents like dioxane or diethyl ether, or milder reagents such as aqueous phosphoric acid. nih.gov The mildness of aqueous phosphoric acid offers good selectivity in the presence of other acid-sensitive groups. nih.gov

Table 2: Common Reagents for Deprotection of the Tert-butyl Carbamate Group

Reagent Solvent(s) Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temperature
Hydrogen Chloride (HCl) 1,4-Dioxane, Diethyl Ether 0 °C to Room Temperature
Aqueous Phosphoric Acid Water / Co-solvent Mild Conditions, Room Temp.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Potassium carbonate
Dimethylacetamide (DMAc)
Dimethylformamide (DMF)
Ethanethiol
Thiophenol
Triethylamine (B128534)
Dichloromethane
Trifluoroacetic acid (TFA)
Hydrogen chloride
1,4-Dioxane
Diethyl ether
Phosphoric acid
Zinc Bromide

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

Tert-butyl (6-fluoropyridin-3-yl)carbamate serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine allows for selective reactions at other positions of the pyridine (B92270) ring. The fluorine atom at the 6-position enhances the molecule's metabolic stability and modulates its electronic properties, making it an attractive component in drug design. This compound and its derivatives are utilized as building blocks to construct larger, more intricate molecular architectures with desired biological activities.

Contributions to Structure-Activity Relationship (SAR) Studies in Pyridine-Carbamate Scaffolds

The pyridine-carbamate scaffold is a common motif in many biologically active compounds. Structure-activity relationship (SAR) studies involving this scaffold aim to understand how modifications to the chemical structure affect the biological activity of the molecule. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many FDA-approved drugs. nih.gov Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a key component for binding to biological targets. nih.gov

The carbamate (B1207046) group, for its part, can act as a hydrogen bond donor and acceptor and can influence the molecule's lipophilicity and metabolic stability. By systematically modifying the substituents on the pyridine ring and the carbamate group of scaffolds like this compound, medicinal chemists can probe the specific interactions between the molecule and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups on the pyridine ring can significantly impact the compound's antimicrobial potency.

Development of Bioactive Compounds Incorporating the Fluoropyridyl Carbamate Motif

The fluoropyridyl carbamate motif has been incorporated into a variety of bioactive compounds, demonstrating its versatility in targeting a range of biological entities.

Inhibitors of Specific Biological Targets

The unique electronic and structural properties of the fluoropyridyl carbamate moiety make it a valuable component in the design of inhibitors for several key biological targets.

Orexin Receptor: Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are being investigated for the treatment of insomnia. nih.gov A key intermediate in the synthesis of some orexin receptor antagonists is tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, highlighting the importance of the tert-butyl carbamate group in this class of compounds. researchgate.netresearchgate.net The fluoropyridinyl moiety can be incorporated to potentially enhance the pharmacokinetic properties of such antagonists.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the inflammatory process, making it an attractive target for the treatment of inflammatory and autoimmune diseases. Similar to orexin receptor antagonists, the synthesis of IRAK4 inhibitors has utilized tert-butyl carbamate-containing intermediates. researchgate.netresearchgate.net

Factor XIa: Factor XIa is a protein involved in the blood coagulation cascade, and its inhibitors are being developed as anticoagulants with a potentially lower risk of bleeding compared to existing therapies. While direct incorporation of this compound into Factor XIa inhibitors is not explicitly documented in the provided results, the development of small molecule inhibitors for this target is an active area of research.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and analgesic signaling molecules. Inhibitors of sEH are being investigated for the treatment of pain and inflammation. Substituted ureas and carbamates have been identified as potent inhibitors of sEH. mdpi.comnih.gov The synthesis of unsymmetrical diureas and carbamates, for which compounds like tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate serve as a framework, is an important strategy in developing sEH inhibitors. mdpi.commdpi.comresearchgate.net

Cholinesterases: Cholinesterase inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions. Carbamate-based compounds are a well-established class of cholinesterase inhibitors. mdpi.com They act by reversibly carbamylating the active site of the acetylcholinesterase enzyme, thus preventing the breakdown of the neurotransmitter acetylcholine. The design of novel carbamate derivatives is an ongoing area of research to improve efficacy and reduce side effects. nih.gov

Table 1: Examples of Biological Targets and the Role of the Carbamate Moiety

Biological Target Therapeutic Area Role of Carbamate/Fluoropyridyl Moiety
Orexin Receptor Insomnia Key structural component of synthetic intermediates for antagonists.
IRAK4 Inflammation, Autoimmune Diseases Found in pivotal intermediates for inhibitor synthesis.
Factor XIa Anticoagulation Potential scaffold for the development of small molecule inhibitors.
Soluble Epoxide Hydrolase Pain, Inflammation Carbamate is a known inhibitory functional group.

Antipsychotic Agents

The development of atypical antipsychotic agents often involves targeting dopamine and serotonin receptors. While there is no direct evidence from the provided search results linking this compound to antipsychotic drug development, the pyridine scaffold is a common feature in many centrally acting agents. Further research would be needed to explore the potential of this specific compound in this therapeutic area.

Antifungal and Antimicrobial Agents

Carbamate and pyridine derivatives have shown significant promise as antifungal and antimicrobial agents. nih.govnih.govnih.gov Several studies have demonstrated that compounds incorporating these moieties exhibit potent activity against a range of fungal and bacterial pathogens. nih.govnih.govnih.govresearchgate.net For example, novel pyridine carboxamide derivatives have been synthesized and shown to have antifungal activity, with some compounds exhibiting efficacy comparable to existing fungicides. nih.gov Similarly, carbamate derivatives have been investigated for their antimicrobial properties against multidrug-resistant pathogens. nih.gov The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their biological activity.

Table 2: Antimicrobial and Antifungal Potential of Related Scaffolds

Scaffold Pathogen Type Key Findings
Pyridine Carboxamides Fungi Some derivatives show antifungal activity comparable to commercial fungicides. nih.gov
Phenylthiazoles with tert-butyl moiety Bacteria and Fungi Promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. nih.gov
Carbamate-functionalized spiro compounds Bacteria and Fungi Showed activity against E. coli, S. aureus, and various fungi. researchgate.net

Antiviral and Pesticidal Applications

Carbamates are a well-established class of pesticides, particularly insecticides. nih.govepa.govinchem.orgwikipedia.org They function by inhibiting the enzyme acetylcholinesterase in insects, leading to paralysis and death. wikipedia.orgnih.gov The use of carbamates as herbicides and fungicides is also documented. nih.govinchem.org The fluoropyridinyl group in this compound could potentially enhance the pesticidal properties of carbamate-based compounds. While specific antiviral applications of this compound were not identified in the provided search results, the broad biological activity of pyridine and carbamate derivatives suggests that this is an area worthy of further investigation.

Radiopharmaceutical Applications (e.g., PET Tracer Precursors)

While this compound possesses structural features that could theoretically make it a candidate as a precursor for Positron Emission Tomography (PET) tracers, a comprehensive review of the available scientific literature does not currently provide specific examples of its direct application in the synthesis of radiopharmaceuticals.

The 6-fluoro-3-aminopyridine moiety is a key component in various PET radioligands. The fluorine atom at the 6-position is suitable for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide in PET imaging due to its favorable decay characteristics. The amino group at the 3-position provides a versatile point for chemical modification, allowing for the attachment of the core structure to larger molecules that can target specific biological entities such as receptors or enzymes in the body.

The tert-butoxycarbonyl (Boc) protecting group on the amine is a standard feature in organic synthesis, employed to prevent the amine from reacting during other synthetic steps. In the context of creating a PET tracer precursor, the Boc group would typically be removed at a specific stage in the synthesis to allow for further chemical reactions or to yield the final non-radiolabeled precursor, which is then subjected to radiofluorination.

Although the direct use of this compound as a PET tracer precursor is not explicitly documented in the reviewed literature, its chemical structure is highly relevant to the field of radiopharmaceutical chemistry. It represents a valuable building block for the synthesis of more complex molecules that are subsequently investigated as potential PET imaging agents. The development of novel PET tracers often involves the synthesis and evaluation of numerous derivatives of a core scaffold, and compounds like this compound are instrumental in this discovery process.

Future research may yet reveal the direct application of this compound in the development of specific PET tracers, but based on currently available information, its role is primarily that of a foundational chemical intermediate in medicinal chemistry research.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The formation of tert-butyl (6-fluoropyridin-3-yl)carbamate, typically achieved through the reaction of 3-amino-6-fluoropyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), has been the subject of mechanistic considerations, drawing parallels from studies on similar N-tert-butoxycarbonylation reactions.

While the direct reaction of an amine with Boc₂O is the most common route for carbamate (B1207046) formation, alternative pathways involving isocyanate intermediates have been explored for the synthesis of carbamates and ureas. In some synthetic strategies, an isocyanate is generated in situ, which then reacts with an alcohol or an amine. For instance, a facile one-pot synthesis of amides from N-Boc-protected amines involves the in-situ generation of isocyanate intermediates in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which subsequently react with Grignard reagents. nih.gov Another method involves the Curtius rearrangement of an acyl azide, derived from a carboxylic acid, to form an isocyanate that is then trapped by an alcohol to yield the carbamate. researchgate.net

However, in the context of the direct N-tert-butoxycarbonylation of aminopyridines with Boc₂O, the formation of an isocyanate from the amine is generally considered a side reaction, particularly under basic conditions, rather than the primary productive pathway. nih.gov The primary mechanism is believed to proceed through the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O.

The synthesis of this compound via the reaction of 3-amino-6-fluoropyridine with Boc₂O does not typically employ transition metal catalysts. Instead, the reaction is often facilitated by nucleophilic catalysts or Lewis acids. However, transition metals, particularly palladium, are utilized in related synthetic transformations. For example, palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) have been used in the synthesis of cyanopyridine derivatives from chloropyridines, which can be precursors to the target carbamate. chemicalbook.com

Computational studies on other carbamate syntheses have explored the role of palladium catalysts. For instance, DFT calculations on the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate elucidated a mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation, highlighting the catalyst's role in stabilizing intermediates. mdpi.com While not directly applicable to the standard synthesis of this compound, these studies showcase the power of computational chemistry in understanding transition metal-catalyzed processes in related systems.

The choice of base and solvent significantly impacts the efficiency and selectivity of the N-tert-butoxycarbonylation of aminopyridines. The reaction is often sluggish and may require a catalyst to proceed at a reasonable rate, especially for electron-deficient amines like 3-amino-6-fluoropyridine.

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. researchgate.net The catalytic cycle of DMAP involves the initial reaction with Boc₂O to form a highly reactive acylpyridinium ion intermediate. The amine then attacks this intermediate, leading to the formation of the carbamate and regeneration of the DMAP catalyst. researchgate.net The use of a stoichiometric amount of a weaker base, such as triethylamine (B128534) or pyridine (B92270), is often necessary to neutralize the acidic byproducts of the reaction. researchgate.net

The selection of solvent also plays a crucial role. Aprotic solvents like tetrahydrofuran, dichloromethane, and acetonitrile (B52724) are commonly used. fabad.org.tr Water-mediated catalyst-free conditions have also been reported for the N-tert-butoxycarbonylation of various amines, offering an environmentally benign alternative. nih.govmdpi.com The influence of different solvents on the reaction outcome is summarized in the table below, based on general observations for aminopyridine Boc protection. fabad.org.tr

SolventGeneral Observations
Tetrahydrofuran (THF)Commonly used, good solubility for reactants.
Dichloromethane (DCM)Effective, but concerns about environmental impact.
Acetonitrile (MeCN)Can promote the reaction and is a good solvent for polar substrates.
1,4-DioxaneA less common but viable alternative.
WaterUsed in catalyst-free methods, environmentally friendly. nih.govmdpi.com

This table is generated based on general knowledge of aminopyridine Boc protection and may not reflect specific studies on this compound.

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for investigating the properties and reactivity of molecules like this compound at the atomic level.

Density Functional Theory (DFT) calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of analogous compounds, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP) and 3-amino-4-(Boc-amino)pyridine. researchgate.netnih.gov These studies provide insights into the geometric parameters, Mulliken atomic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

For BABP, the molecular structure was optimized using the B3LYP method with various basis sets, and the vibrational frequencies were calculated and compared with experimental FT-IR and micro-Raman spectra. researchgate.net Similar studies on 3-amino-4-(Boc-amino)pyridine have explored its nonlinear optical (NLO) properties and electronic transitions in different media using time-dependent DFT (TD-DFT). nih.gov

While specific DFT studies on the reaction pathway for the formation of this compound are not widely reported, calculations on similar systems can provide a model for understanding the energetics of the reaction, including the stability of intermediates and transition states. plos.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition.

Derivatives of fluorinated pyridines and carbamates have been the subject of numerous molecular docking studies to explore their potential as enzyme inhibitors. nih.govresearchgate.net For instance, fluorinated chalcones and their corresponding 2-aminopyridine-3-carbonitrile derivatives have been docked into the enzymatic pockets of thymidylate kinase, a target for antitubercular drugs. These studies revealed that the fluorinated compounds occupy the active site and form key interactions, such as hydrogen bonds and π-π stacking, with the protein's amino acid residues.

Similarly, flavonoid carbamate hybrids have been investigated as dual inhibitors of acetylcholinesterase and monoacylglycerol lipase, two enzymes implicated in Alzheimer's disease. nih.gov Molecular docking studies of these compounds highlighted the crucial role of the carbamate moiety in interacting with the active sites of these enzymes. nih.gov

While specific molecular docking studies for this compound are not extensively documented in the public domain, the findings from related fluorinated pyridine and carbamate derivatives suggest its potential to interact with a range of biological targets. The table below summarizes potential biological targets for this class of compounds based on docking studies of analogous structures.

Potential Biological TargetRationale from Analogous CompoundsKey Interactions Observed in Analogs
Thymidylate KinaseFluorinated 2-aminopyridine (B139424) derivatives show inhibitory activity.Hydrogen bonding, π-π stacking.
Acetylcholinesterase (AChE)Carbamate moiety is a known pharmacophore for AChE inhibitors. nih.govresearchgate.netHydrogen bonding with active site residues (e.g., Ser203, His447). nih.gov
Monoacylglycerol Lipase (MAGL)Carbamate-containing compounds have shown inhibitory potential. nih.govCovalent modification of active site serine.
Aspartate Semialdehyde Dehydrogenase (ASADH)Virtual screening has identified new core structures for ASADH inhibitors. nih.govElectrostatic interactions with active site arginyl groups. nih.gov

This table is generated based on molecular docking studies of analogous compounds and represents potential, not confirmed, biological targets for this compound.

Conformational Analysis of this compound

The conformational landscape of this compound is principally dictated by the rotational barrier around the carbamate C-N bond and the electronic influence of the fluorine atom on the pyridine ring. These factors determine the molecule's preferred three-dimensional structure, which in turn can influence its chemical reactivity and biological interactions. Detailed mechanistic investigations, often supported by computational studies, provide insight into the delicate balance of forces governing its conformational preferences.

Amide Resonance and Rotational Barriers

The C-N bond within the carbamate linkage of this compound exhibits partial double bond character. This is a result of amide resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group's π-system. This delocalization is a key factor in the planarity of the carbamate group and creates a significant energy barrier to rotation around the C-N bond.

Computational and experimental studies on analogous N-arylcarbamates have established that the electronic nature of the aryl substituent significantly modulates this rotational barrier. Electron-withdrawing groups on the aryl ring tend to decrease the rotational energy barrier. This is because these groups reduce the electron density on the nitrogen atom, thereby diminishing its ability to donate its lone pair into the carbonyl group and weakening the C-N double bond character.

In the case of this compound, the 6-fluoropyridin-3-yl moiety is strongly electron-withdrawing. This effect is twofold: the inherent electron-withdrawing nature of the pyridine ring is further enhanced by the presence of the highly electronegative fluorine atom. Consequently, the rotational barrier around the C-N bond in this molecule is expected to be lower than that of carbamates with electron-donating or less electron-withdrawing aryl substituents. This lower barrier implies a greater degree of conformational flexibility, although distinct syn and anti conformers (referring to the relative orientation of the tert-butyl group and the pyridine ring with respect to the C-N bond) can still be expected to exist as discrete energy minima.

Fluorine Effects on Conformation

The fluorine atom at the 6-position of the pyridine ring exerts a profound influence on the conformational properties of the molecule beyond its electron-withdrawing effects. These influences can be categorized into steric and electronic effects.

Electronic Effects: The high electronegativity of fluorine leads to a significant polarization of the C-F bond. This can result in intramolecular interactions, such as dipole-dipole interactions and hyperconjugation, which can stabilize or destabilize certain conformations. For instance, gauche effects between the fluorine atom and adjacent substituents can influence the torsional angles within the molecule.

Steric Effects: While fluorine has a relatively small van der Waals radius, its presence can still lead to steric hindrance that disfavors certain conformations. The orientation of the pyridine ring relative to the carbamate group will be influenced by the need to minimize steric clashes between the fluorine atom and the bulky tert-butyl group.

Computational studies on similar fluorinated aromatic compounds have shown that fluorine substitution can lead to subtle but significant changes in bond lengths, bond angles, and dihedral angles, ultimately altering the molecule's preferred conformation.

Conformational Data from Analogous Systems

Below is a table of selected conformational parameters for a closely related compound, tert-butyl N-(thiophen-2-yl)carbamate, which features a five-membered heteroaromatic ring. While not a perfect analog, it provides a reference for the typical bond lengths and angles in such structures.

ParameterValue
Dihedral Angle (Aryl Ring to Carbamate Group)15.79 (14)°
C-N Bond Length (Carbamate)1.375 (3) Å
C=O Bond Length (Carbamate)1.215 (3) Å

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of tert-butyl (6-fluoropyridin-3-yl)carbamate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a sharp singlet, integrating to nine protons, in the upfield region (around 1.5 ppm). The protons on the pyridine (B92270) ring would appear as multiplets in the downfield aromatic region (typically between 7.0 and 8.5 ppm), with their specific chemical shifts and coupling patterns influenced by the fluorine and carbamate (B1207046) substituents. The N-H proton of the carbamate group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the pyridine ring. The carbon atom directly bonded to the fluorine atom would show a characteristic large coupling constant (¹J C-F).

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal would be expected, and its chemical shift would be indicative of the fluorine atom's position on the pyridine ring. Coupling to adjacent protons on the ring would likely result in this signal appearing as a multiplet.

Table 1: Predicted NMR Data for this compound (Note: This data is illustrative and based on typical chemical shift values.)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H~1.5Singlet-C(CH₃)₃
¹H~7.0-8.5MultipletsPyridine ring protons
¹HVariableBroad Singlet-NH-
¹³C~28Quartet-C(CH₃)₃
¹³C~80Singlet-C(CH₃)₃
¹³C~110-160 (with C-F coupling)MultipletsPyridine ring carbons
¹³C~152SingletC=O (carbamate)
¹⁹F~ -70 to -120MultipletPyridine-F

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS), it also serves as a powerful tool for separating and identifying components in a mixture. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M+) or a protonated molecule peak ([M+H]⁺ in the case of soft ionization techniques like electrospray), which would confirm the compound's molecular weight of 212.22 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group (a loss of 57 Da) or the entire tert-butoxycarbonyl (Boc) group.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This data is illustrative and based on expected fragmentation patterns.)

m/z (mass-to-charge ratio) Predicted Identity
213.10[M+H]⁺ (Protonated molecule)
157.06[M - C₄H₉ + H]⁺ (Loss of tert-butyl group)
113.05[M - C₅H₉O₂ + H]⁺ (Loss of Boc group)

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the carbamate (around 3300 cm⁻¹), the C-H bonds of the alkyl and aromatic groups (around 2900-3100 cm⁻¹), the carbonyl (C=O) group of the carbamate (a strong band around 1700-1730 cm⁻¹), and the C-N and C-O stretching vibrations. The C-F bond would also have a characteristic absorption in the fingerprint region (around 1000-1400 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons and would be expected to absorb UV light, leading to π → π* transitions. The presence of the carbamate and fluorine substituents would influence the exact wavelength of maximum absorbance (λmax).

Table 3: Predicted IR and UV-Vis Data for this compound (Note: This data is illustrative and based on typical absorption regions.)

Technique Predicted Absorption Functional Group/Transition
IR~3300 cm⁻¹N-H stretch (carbamate)
IR~2900-3100 cm⁻¹C-H stretch (alkyl and aromatic)
IR~1700-1730 cm⁻¹C=O stretch (carbamate)
IR~1000-1400 cm⁻¹C-F stretch
UV-Vis~200-300 nmπ → π* transitions (pyridine ring)

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution separation techniques used to determine the purity of a sample. A solution of this compound would be injected into the instrument, and its components would be separated based on their differential interactions with the stationary and mobile phases. The output, a chromatogram, would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. UPLC offers faster analysis times and higher resolution compared to conventional HPLC. As this compound is not chiral, the determination of enantiomeric excess is not applicable.

Table 4: Illustrative HPLC Purity Analysis Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

Peak Number Retention Time (min) Area (%) Identity
14.5299.85This compound
25.180.15Impurity A

Elemental Analysis

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This method is instrumental in verifying the empirical formula of a compound by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular structure. For "this compound," this analysis is crucial to confirm the presence and relative abundance of carbon, hydrogen, fluorine, nitrogen, and oxygen.

The molecular formula for this compound is established as C₁₀H₁₃FN₂O₂. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of each element. These calculated values serve as a benchmark against which the results from experimental analysis are compared.

To illustrate the expected format and the significance of such data, the following table outlines the calculated elemental percentages for C₁₀H₁₃FN₂O₂. In a complete analysis, this table would be populated with corresponding experimental values to substantiate the compound's purity and empirical formula.

ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)
CarbonC56.60Data not available
HydrogenH6.18Data not available
FluorineF8.95Data not available
NitrogenN13.20Data not available
OxygenO15.08Data not available

The close agreement between the calculated and found values within an acceptable margin of error (typically ±0.4%) is a critical validation step in the characterization of a newly synthesized compound.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is steering research away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and polar solvents. google.com The synthesis of fluoropyridines and carbamates is no exception, and significant efforts are underway to develop more sustainable alternatives.

Future synthetic strategies for tert-butyl (6-fluoropyridin-3-yl)carbamate and related compounds are expected to focus on several key areas of green chemistry:

Alternative Fluorinating Agents: Traditional methods for introducing fluorine can involve hazardous reagents. Research is moving towards the use of milder and more selective fluorinating agents. For instance, methods using potassium bifluoride can obviate the need for solvents entirely, though they may require high temperatures. google.com Other approaches focus on nucleophilic substitution of a suitable leaving group, such as a nitro group or a trialkylammonium salt, with fluoride (B91410) ions under milder conditions. nih.govnih.gov

Catalytic Processes: The use of transition-metal catalysis is a promising avenue for creating more efficient C-F and C-N bond formations. Rhodium(III)-catalyzed C-H functionalization, for example, allows for the direct construction of the 3-fluoropyridine (B146971) core from simpler building blocks. nih.gov

Eco-Friendly Solvents: Reducing the reliance on volatile organic compounds (VOCs) is a cornerstone of green chemistry. Future syntheses will likely explore the use of water, ionic liquids, or supercritical fluids as reaction media.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, minimizing waste. This includes one-pot reactions where multiple transformations occur in a single reaction vessel, such as the synthesis of carbamates from amines, CO2, and N-tosylhydrazones. rsc.org

Green Chemistry PrincipleApplication in Fluoropyridine-Carbamate SynthesisPotential Impact
Waste Prevention One-pot syntheses, high-yield catalytic reactions.Reduced byproducts and purification needs.
Atom Economy C-H activation and direct functionalization routes. nih.govMaximized incorporation of starting materials.
Less Hazardous Synthesis Use of benign fluorinating agents and catalysts. google.comnih.govImproved safety profile for chemists.
Safer Solvents Exploration of aqueous media or solvent-free conditions.Reduced environmental pollution.
Energy Efficiency Microwave-assisted synthesis, flow chemistry. nih.govsci-hub.seLower energy consumption and faster reactions.

This table provides an interactive overview of how green chemistry principles are being applied to the synthesis of fluoropyridine-carbamates.

Exploration of Novel Biological Targets for Fluoropyridine-Carbamate Derivatives

The fluoropyridine and carbamate (B1207046) motifs are well-established pharmacophores, each contributing unique properties to a molecule's biological activity. nih.govbenthamscience.com The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carbamate group acts as a stable and versatile linker or hydrogen-bonding participant. nih.govresearchgate.net

Derivatives of this compound are being investigated for a wide array of therapeutic targets. Current and future research directions include:

Enzyme Inhibition: Carbamate derivatives have shown significant potential as inhibitors for various enzymes. For example, they are being designed as inhibitors of fatty acid amide hydrolase (FAAH) for pain and inflammation, and as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govnih.gov The fluoropyridine moiety can be tailored to enhance specificity and potency against these targets.

Receptor Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. Novel indoline (B122111) carbamate derivatives have been identified as potent agonists for GPR119, an attractive target for anti-diabetic agents. nih.gov

PET Imaging Agents: The 6-fluoropyridine structure is particularly valuable for the development of Positron Emission Tomography (PET) tracers using the fluorine-18 (B77423) isotope. nih.gov The ability to easily incorporate ¹⁸F allows for the synthesis of radiopharmaceuticals to visualize and study biological processes and targets in vivo, such as tau protein imaging in Alzheimer's disease. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by offering enhanced safety, scalability, and efficiency compared to traditional batch processing. sci-hub.se This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyridines. mdpi.comuc.pt

The integration of flow chemistry into the synthesis of this compound and its derivatives offers several advantages:

Improved Safety: Many reactions, including fluorinations and hydrogenations, can be performed more safely under flow conditions by minimizing the volume of hazardous reagents at any given time and allowing for precise control over reaction parameters like temperature and pressure. researchgate.net

Enhanced Efficiency: Flow reactors can significantly reduce reaction times and improve yields. sci-hub.se For example, the synthesis of tertiary butyl esters has been shown to be more efficient and sustainable in flow microreactors compared to batch methods. rsc.org

Scalability and Automation: Flow systems can be easily scaled up for industrial production. When combined with automated platforms, they enable high-throughput synthesis and optimization of reaction conditions, accelerating the drug discovery process.

Future work will likely involve the development of multi-step, fully automated flow syntheses, starting from simple precursors and culminating in the final, purified fluoropyridine-carbamate product without manual intervention. uc.pt

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and process development. azolifesciences.comyoutube.com For molecules like this compound, computational modeling provides deep insights that guide synthetic and medicinal chemistry efforts.

Key applications of computational modeling in this area include:

Rational Drug Design: By modeling the three-dimensional structure of a biological target (like an enzyme or receptor), scientists can design fluoropyridine-carbamate derivatives with optimized binding interactions, leading to higher potency and selectivity. azolifesciences.com This structure-based approach accelerates the identification of promising drug candidates.

Mechanism Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to elucidate reaction mechanisms, predict transition states, and understand the energetics of synthetic transformations. princeton.eduresearchgate.net This knowledge is crucial for optimizing reaction conditions and predicting the regioselectivity of reactions like C-H activation on the pyridine (B92270) ring. acs.orgnih.gov

Property Prediction: Computational tools can accurately predict key physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, helping to prioritize which compounds to synthesize and test.

The increasing power of computers and the development of more sophisticated algorithms will continue to enhance the predictive power of these models, further reducing the time and cost associated with drug development. princeton.edu

Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing or modifying functional groups on a complex molecule in the final steps of a synthesis. cancer.gov This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, which is invaluable for structure-activity relationship (SAR) studies.

The pyridine ring is a common target for LSF, although achieving regioselectivity can be challenging. cancer.gov For fluoropyridine-containing molecules, several LSF strategies are emerging:

C-H Activation/Functionalization: This is a highly sought-after transformation as it allows for the direct conversion of strong C-H bonds into new C-C, C-N, or C-O bonds. nih.gov Transition metal-catalyzed C-H activation can be directed by existing functional groups or by the inherent electronic properties of the fluoropyridine ring to selectively functionalize specific positions. researchgate.netacs.org

Tandem Fluorination and Nucleophilic Aromatic Substitution (SNAr): One innovative LSF approach involves the direct C-H fluorination of a pyridine ring, followed by the displacement of the newly installed fluoride with a wide range of nucleophiles. nih.govacs.orgberkeley.edu This two-step sequence effectively allows for the installation of diverse functionalities at positions that might be difficult to access through other means.

The development of new LSF methods will enable chemists to more efficiently explore the chemical space around the fluoropyridine-carbamate scaffold, leading to the discovery of new drug candidates with improved properties.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (6-fluoropyridin-3-yl)carbamate?

The synthesis typically involves three stages:

  • Fluorination : Introduction of fluorine at the 6-position of the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
  • Carbamate Formation : Reaction of the fluoropyridine intermediate with tert-butoxycarbonyl (Boc) protecting groups, often via coupling agents like EDCI/HOBt in anhydrous solvents .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified by HPLC or NMR .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ for C10H14FN2O2\text{C}_{10}\text{H}_{14}\text{F}\text{N}_2\text{O}_2).
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm carbamate functionality .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is stable in inert atmospheres (argon/nitrogen) at −20°C. Avoid prolonged exposure to moisture or strong acids/bases to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles, torsion angles, and intermolecular interactions. For example, similar carbamates show hydrogen bonding between the carbamate NH and fluorine atoms, influencing crystal packing .

  • Methodological Note : Crystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate) and collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. How can contradictory reactivity data in fluoropyridine derivatives be addressed?

Conflicting reactivity (e.g., unexpected substitution at the 2-position) may arise from solvent polarity or Lewis acid catalysis. Systematic studies using DFT calculations (e.g., Gaussian 16) can model transition states and identify electronic effects of the fluorine substituent .

  • Example : Compare reaction outcomes in DMF (polar aprotic) vs. THF (less polar) to assess solvent-dependent pathways .

Q. What strategies improve low yields in the esterification step?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
  • Flow Chemistry : Continuous flow reactors enhance mixing and reduce side reactions (e.g., tert-butyl chloroformate excess in a microreactor) .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid parameter adjustments .

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Comparative studies with 6-H or 6-Cl analogs can quantify these effects:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) .
  • Molecular Dynamics Simulations : Analyze fluorine’s role in ligand-receptor binding using software like GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.